molecular formula C8H12N2 B6250898 N,4,6-trimethylpyridin-3-amine CAS No. 1314908-69-4

N,4,6-trimethylpyridin-3-amine

Cat. No.: B6250898
CAS No.: 1314908-69-4
M. Wt: 136.19 g/mol
InChI Key: XDHPEJLTRTYRFY-UHFFFAOYSA-N
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Description

N,4,6-trimethylpyridin-3-amine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen atom and the 4th and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N,4,6-trimethylpyridin-3-amine involves the aminolysis reaction of p-acetylformate and p-toluidine under acidic conditions . This reaction typically requires a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar aminolysis reactions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N,4,6-trimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methyl groups.

Scientific Research Applications

N,4,6-trimethylpyridin-3-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of N,4,6-trimethylpyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include enzyme inhibition or activation, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2,4,6-trimethylpyridine
  • 4,5,6-trimethylpyrimidin-2-amine
  • 2-chloro-N,N,5-trimethylpyrimidin-4-amine

Comparison: N,4,6-trimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

1314908-69-4

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N,4,6-trimethylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-6-4-7(2)10-5-8(6)9-3/h4-5,9H,1-3H3

InChI Key

XDHPEJLTRTYRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC)C

Purity

95

Origin of Product

United States

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